molecular formula C15H22O2 B092755 3,5-Di-tert-butylbenzoic acid CAS No. 16225-26-6

3,5-Di-tert-butylbenzoic acid

Cat. No. B092755
CAS RN: 16225-26-6
M. Wt: 234.33 g/mol
InChI Key: NCTSLPBQVXUAHR-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzoic acid is a derivative of benzoic acid where tert-butyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is structurally related to various other substituted benzoic acids and phenols, which have been the subject of numerous studies due to their interesting chemical properties and potential applications.

Synthesis Analysis

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid has been achieved through a cyclic process involving bismuth-based C-H bond activation and CO2 insertion chemistry, starting with a bismuth(III) complex and proceeding through intermediates such as the oxyaryl dianion and the oxyarylcarboxy dianion . Another related compound, 3,4-di-tert-butylbenzoic acid, was synthesized from 4-tert-butylbenzoic acid through a seven-step sequence, showcasing the complexity of synthesizing such sterically hindered compounds .

Molecular Structure Analysis

The molecular structure of related compounds such as 3,4-di-tert-butylbenzoic acid has been determined by X-ray diffraction, revealing that the benzene ring can experience out-of-plane distortion, which is relieved by in-plane bond stretching and angular distortions due to the steric bulk of the tert-butyl groups . The structures of oxidation products of trithiolanes, which are structurally related to 3,5-di-tert-butylbenzoic acid, have also been determined by X-ray crystallography .

Chemical Reactions Analysis

The oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes has been studied, leading to the isolation of various oxides and dioxides, which further undergo isomerization reactions . The electrochemical oxidation of compounds related to 3,5-di-tert-butylbenzoic acid has been explored, indicating the potential for these compounds to participate in Michael addition reactions under electro-decarboxylation conditions .

Physical and Chemical Properties Analysis

Steric effects play a significant role in the physical and chemical properties of substituted benzoic acids. For instance, the steric inhibition of resonance (SIR) and van der Waals tension have been quantitatively evaluated to explain the enhanced acidity of sterically hindered carboxylic acids like 2-tert-butylbenzoic acid . The synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been reported, and their antioxidant activities have been evaluated, indicating the influence of the tert-butyl groups on the compound's reactivity and potential applications .

Scientific Research Applications

  • Synthesis Processes : It has been used in cyclic synthesis processes, particularly in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).

  • Metabolism Studies : This compound plays a role in the study of the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) in rats and humans, where it appears as a major metabolite (Daniel, Gage, & Jones, 1968).

  • Pharmaceutical Research : It has been used in the development of lipophilic benzoxazoles with potential antibacterial activity against Mycobacterium tuberculosis and other strains (Vinšová et al., 2004).

  • Antioxidant Properties : 3,5-Di-tert-butylbenzoic acid has been utilized in synthesizing compounds to test their antioxidant properties (Shakir, Ariffin, & Abdulla, 2014).

  • Chemical Property Analysis : Studies have been conducted to understand the steric effects and resonance in similar compounds, which can be relevant in understanding the behavior of 3,5-Di-tert-butylbenzoic acid (Böhm & Exner, 2001).

  • Electrochemical Synthesis : This acid has been used in the electrochemical synthesis of benzoxazole derivatives, demonstrating its versatility in green chemistry applications (Salehzadeh, Nematollahi, & Hesari, 2013).

  • Clinical Trials : It has been involved in the synthesis of isotopically labeled retinoic acid receptor ligands like ALRT1550, which are in clinical trials for chemotherapy (Bennani et al., 1998).

  • Self-Assembly Research : It contributes to studies in self-assembly, particularly in layered molecular arrays derived from similar compounds (Armstrong et al., 2002).

  • Antioxidant Synthesis : Its role in synthesizing monomeric antioxidants for blending and radical grafting processes has been explored (Manteghi, Ahmadi, & Arabi, 2016).

  • Physicochemical Property Analysis : The properties relevant to its application in extraction technology have been studied, including solubility and acid-base properties (Pashkina, Gusev, & Radushev, 2014).

Safety And Hazards

3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3,5-ditert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTSLPBQVXUAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167341
Record name 3,5-Bis(tert-butyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butylbenzoic acid

CAS RN

16225-26-6
Record name 3,5-Bis(1,1-dimethylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16225-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(tert-butyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(tert-butyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(tert-butyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
F Florencio, S García-Blanco… - … Section B: Structural …, 1976 - scripts.iucr.org
Crystals of 3, 5-di-t-butylbenzoic acid are monoclinic, space group C2/c with a= 36.723 (7), b= 9.500 (1), c= 17-963 (9),~, fl= 111.01 (1) and Z= 16. The structure was solved by direct …
Number of citations: 3 scripts.iucr.org
EN Egorov, MA Kiskin, AA Sidorov… - Russian Chemical …, 2013 - Springer
Trinuclear complex Co 3 (O 2 CR) 6 (EtOH) 2 (1) crystals were obtained in good yield (75%) by the exchange reaction between cobalt(II) chloride and potassium 3,5-di-tert-…
Number of citations: 2 link.springer.com
AJ de Koning - Recueil des Travaux Chimiques des Pays‐Bas, 1977 - Wiley Online Library
The preparation of 2‐chloro‐, 2‐bromo‐ and 2‐iodo‐3,5‐di‐tert‐butylbenzoic acid is described and a possible explanation for their unexpectedly high dissociation constants is given. …
Number of citations: 2 onlinelibrary.wiley.com
NM Khvoinova, DV Muslin, SY Khorshev - Russian journal of general …, 2001 - Springer
The rate and pathway of reactions of 3,5-di-tert-butylbenzoyl trifluoroacetate with tert-butylphenols depend on the number and position of bulky substituents determining the extent of …
Number of citations: 1 link.springer.com
JW Elder, RP Mariella - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
3,5-Di-tert-butylphenol (I) was synthesized by two independent routes. It was possible to isolate a mononitro and a dinitro product. It was not possible to isolate a trinitrated product (3,5-…
Number of citations: 8 cdnsciencepub.com
O Blunt, NR Champness - researchgate.net
Synthetic Procedures. 3, 5-di-tert-butylbenzoic acid, 1 3, 5-di-tert-butylbenzaldehyde, 2 3, 5-di-tert-butylphenyl-dipyrromethane, 3 3-benzoylthymine4 and 9-propyladenine5 were …
Number of citations: 0 www.researchgate.net
MA Shmelev, NV Gogoleva, AA Sidorov… - …, 2020 - Wiley Online Library
It was shown that the reaction of potassium 3,5‐di‐tert‐butylbenzoate (Kbzo) and Cd(NO 3 ) 2 in EtOH gave the [Cd 3 (H 2 O)(EtOH) 3 (bzo) 6 ]⋅EtOH complex (I). The use of Li(bzo) or …
AJ de Koning - Recueil des Travaux Chimiques des Pays‐Bas, 1976 - Wiley Online Library
The preparation of a number of chlorinated derivatives of meta‐di‐tert‐butylbenzene from 3,5‐di‐tert‐butylacetanilide and from 3,5‐di‐tert‐butylbenzoic acid is described. …
Number of citations: 1 onlinelibrary.wiley.com
VN Koshelev, LV Ivanova, OV Primerova - butlerov.com
Compounds containing hindered phenol fragment are known to be effective inhibitors of oxidative processes in different materials, moreover a number of substances among …
Number of citations: 2 butlerov.com
G Festel, CD Eisenbach - Journal für praktische Chemie, 1999 - Wiley Online Library
The benzyloxycarbonyl (BOC) group was used for the protection of amino functions in the stepwise synthesis of molecularly uniform oligourethanes based on 1,5‐naphthalene diamine (…
Number of citations: 3 onlinelibrary.wiley.com

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